3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
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Overview
Description
3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol typically involves multiple steps, including the formation of pyrazole rings and the introduction of phenoxy and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or organometallic compounds. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may result in new functionalized derivatives.
Scientific Research Applications
3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-2-methyl-6-(4-(4-propyl-phenoxy)-1H-pyrazol-3-yl)-phenol
- 3-methyl-2-(4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Uniqueness
Compared to similar compounds, 3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol stands out due to its specific arrangement of functional groups and aromatic rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-18-13-23(33-17-20-15-28-31(16-20)21-9-5-3-6-10-21)14-24(32)25(18)26-27(19(2)29-30-26)34-22-11-7-4-8-12-22/h3-16,32H,17H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNFRXWLJDOVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NNC(=C2OC3=CC=CC=C3)C)O)OCC4=CN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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